2-Furan-2-yl-1-(2-methyl-allyl)-1H-benzoimidazole
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Description
Mechanism of Action
Target of Action
Compounds with similar structures, such as furan-2-ylmethylene thiazolidinediones, have been reported to inhibit phosphoinositide 3-kinase g . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The imidazole ring, a common structure in these types of compounds, can function as a selective and effective receptor system for anions, cations, and even neutral organic molecules . This suggests that the compound might interact with its targets by binding to them, thereby modulating their activity .
Biochemical Pathways
Given that similar compounds have been reported to inhibit phosphoinositide 3-kinase g , it is plausible that this compound could affect pathways regulated by this enzyme, such as the PI3K/AKT/mTOR pathway, which is involved in cell cycle regulation and growth .
Result of Action
If the compound does indeed inhibit phosphoinositide 3-kinase g, it could potentially influence cell growth, proliferation, and survival .
Properties
IUPAC Name |
2-(furan-2-yl)-1-(2-methylprop-2-enyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11(2)10-17-13-7-4-3-6-12(13)16-15(17)14-8-5-9-18-14/h3-9H,1,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQZFIHSWZGFFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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